![molecular formula C8H8N2OS B3319774 2-ethylThieno[3,2-d]pyrimidin-4(3H)-one CAS No. 117299-61-3](/img/structure/B3319774.png)
2-ethylThieno[3,2-d]pyrimidin-4(3H)-one
Overview
Description
2-ethylThieno[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the thienopyrimidine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a thieno ring fused to a pyrimidine ring, with an ethyl group attached to the second position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethylThieno[3,2-d]pyrimidin-4(3H)-one typically involves the cyclization of thiophene derivatives with appropriate reagents. One common method involves heating thiophene-2-carboxamides in formic acid, which leads to the formation of thienopyrimidin-4-ones . Another approach uses triethyl orthoformate or dimethylformamide dimethylacetal (DMF-DMA) as cyclizing agents . These reactions are usually carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and solvents are carefully selected to minimize by-products and ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
2-ethylThieno[3,2-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
2-ethylThieno[3,2-d]pyrimidin-4(3H)-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-ethylThieno[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit enzymes like EZH2, which plays a role in cancer cell proliferation . The compound binds to the active site of the enzyme, preventing its normal function and leading to the inhibition of cancer cell growth. Additionally, it may disrupt the polymerization of tubulin, affecting the dynamics of the cytoskeleton and leading to cell death .
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-d]pyrimidin-4(3H)-one: A closely related compound with similar biological activities.
Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine: Another related compound with potential anticancer properties.
Thieno[3,4-b]pyridine: A compound with a different ring fusion pattern but similar chemical properties.
Uniqueness
2-ethylThieno[3,2-d]pyrimidin-4(3H)-one is unique due to its specific substitution pattern and the presence of an ethyl group at the second position. This structural feature may contribute to its distinct biological activities and potential as a drug candidate.
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research
Biological Activity
2-Ethylthieno[3,2-d]pyrimidin-4(3H)-one is a compound belonging to the thienopyrimidine family, which has garnered attention for its diverse biological activities, including anti-mycobacterial, anti-inflammatory, and potential anti-tumor properties. This article reviews the biological activity of this compound based on various studies and research findings.
Chemical Structure and Properties
The molecular structure of this compound features a thieno-pyrimidine core, which is known for its pharmacological significance. The compound can be synthesized through various chemical pathways, often involving modifications to enhance its biological efficacy.
Anti-mycobacterial Activity
Research has demonstrated that compounds in the thieno[2,3-d]pyrimidin-4(3H)-one class exhibit significant anti-mycobacterial activity. For instance:
- Mechanism of Action : The compounds inhibit the growth of Mycobacterium tuberculosis and related strains. One study reported that a derivative of this compound showed a minimum inhibitory concentration (MIC) of 8 µg/mL against Mycobacterium tuberculosis H37Rv .
- Inhibition Rates : Various derivatives exhibited inhibition percentages ranging from 30% to 68% against Mycobacterium smegmatis and Mycobacterium bovis BCG at specific concentrations .
Compound | Target Strain | MIC (µg/mL) | Inhibition (%) |
---|---|---|---|
40 | M. tuberculosis H37Rv | 8 | 68 |
26 | M. smegmatis MC2155 | Not specified | 40 |
29 | M. bovis BCG | Not specified | 30 |
Anti-inflammatory Activity
Compounds with the thieno[2,3-d]pyrimidine scaffold have been implicated in anti-inflammatory responses:
- Cytokine Production : Studies indicate that these compounds can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 .
- Potential Applications : This activity suggests potential therapeutic applications in treating inflammatory diseases.
Anti-tumor Activity
The thieno[2,3-d]pyrimidin-4(3H)-one derivatives have also shown promise in cancer research:
- Cell Line Studies : Compounds have been tested against various human tumor cell lines with notable inhibitory effects observed .
- Dual Inhibitors : Some derivatives act as dual inhibitors of dihydrofolate reductase (DHFR) and thymidylate synthase (TS), which are critical enzymes in nucleotide synthesis and cancer cell proliferation .
Case Studies
- Synthesis and Evaluation : A study synthesized a series of thieno[2,3-d]pyrimidin-4(3H)-ones and evaluated their biological activities against different strains of bacteria and tumor cell lines. The findings indicated that modifications to the thieno ring significantly influenced their inhibitory potency .
- Structure-Activity Relationship (SAR) : Research focused on modifying side chains to optimize the biological activity against specific targets such as Mycobacterium species and cancer cells. This approach has led to the identification of lead compounds with enhanced efficacy .
Properties
IUPAC Name |
2-ethyl-3H-thieno[3,2-d]pyrimidin-4-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2OS/c1-2-6-9-5-3-4-12-7(5)8(11)10-6/h3-4H,2H2,1H3,(H,9,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXTRLUFALASHTF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(C(=O)N1)SC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00442027 | |
Record name | Thieno[3,2-d]pyrimidin-4(1H)-one, 2-ethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00442027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
117299-61-3 | |
Record name | Thieno[3,2-d]pyrimidin-4(1H)-one, 2-ethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00442027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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